molecular formula C12H8F3NO2 B6368448 5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one CAS No. 1111109-82-0

5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one

Cat. No.: B6368448
CAS No.: 1111109-82-0
M. Wt: 255.19 g/mol
InChI Key: SGPLPCWAULOQFK-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one typically involves the formation of the pyridinone ring followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of trifluoromethylation reagents to introduce the trifluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridinone compounds.

Scientific Research Applications

5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one is unique due to the presence of both the trifluoromethoxy group and the pyridinone core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(17)16-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPLPCWAULOQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683141
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-82-0
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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